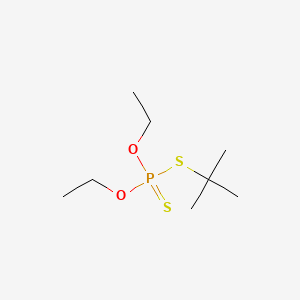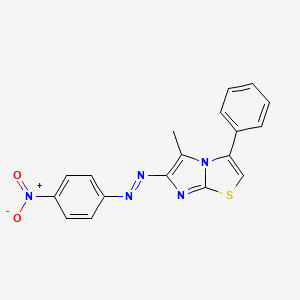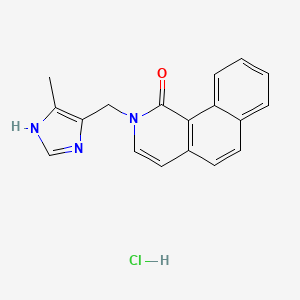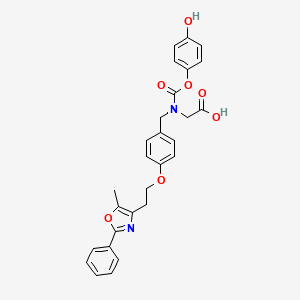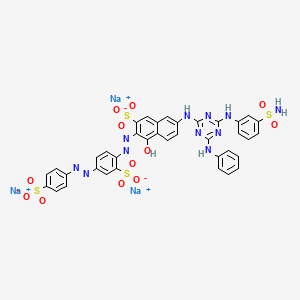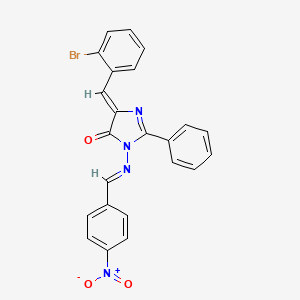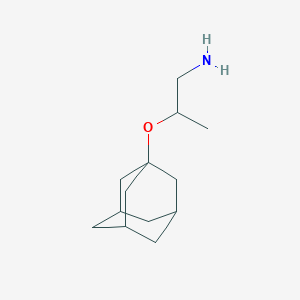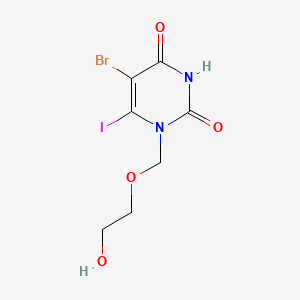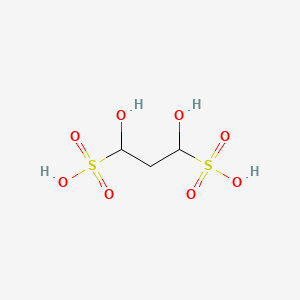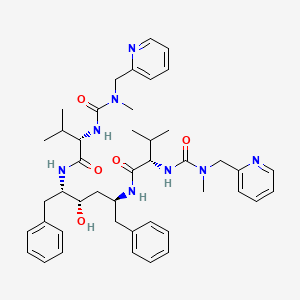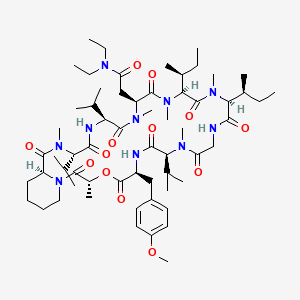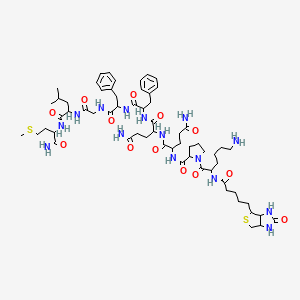
Ablsp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ablsp: is a highly toxic inorganic compound with the chemical formula AlP. It is used as a wide band gap semiconductor and a fumigant. This colorless solid is generally sold as a grey-green-yellow powder due to the presence of impurities arising from hydrolysis and oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :
4Al+P4→4AlP
Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.
Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .
Analyse Des Réactions Chimiques
Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form aluminum oxide and phosphine gas.
Hydrolysis: This compound reacts with water to produce aluminum hydroxide and phosphine gas.
Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .
Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .
Applications De Recherche Scientifique
Ablsp has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other aluminum compounds.
Biology: Studied for its toxic effects on living organisms.
Medicine: Investigated for its potential use in pest control due to its toxic properties.
Mécanisme D'action
The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to Ablsp include other metal phosphides such as zinc phosphide (ZnP) and calcium phosphide (CaP).
Comparison: : this compound is unique due to its high toxicity and its use as a wide band gap semiconductor.
Propriétés
Numéro CAS |
87468-57-3 |
|---|---|
Formule moléculaire |
C62H93N15O13S2 |
Poids moléculaire |
1320.6 g/mol |
Nom IUPAC |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90) |
Clé InChI |
RLLIICTVTZJCRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


